

1-(4-tert-butylphenyl)ethanamine solubility in organic solvents

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Compound of Interest

Compound Name: 1-(4-Tert-butylphenyl)ethanamine

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An In-Depth Technical Guide to the Solubility of **1-(4-tert-butylphenyl)ethanamine** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-tert-butylphenyl)ethanamine is a primary amine with a chiral center, making it a valuable building block in asymmetric synthesis, particularly for ligands in catalysis and as a precursor for agrochemicals and pharmaceutical intermediates. Its solubility in organic solvents is a critical physicochemical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of **1-(4-tert-butylphenyl)ethanamine**, a detailed experimental protocol for its quantitative determination, and a discussion of the molecular factors governing its solubility profile.

Predicted Solubility Profile

While specific quantitative solubility data for **1-(4-tert-butylphenyl)ethanamine** is not readily available in public literature, an informed prediction can be made based on its molecular structure and established principles of amine solubility.

Molecular Structure Analysis:

- **Primary Amine Group (-NH₂):** The amine group is polar and capable of acting as a hydrogen bond donor and acceptor. This functional group contributes to its solubility in polar solvents.
- **Aromatic Phenyl Ring:** The phenyl ring is a large, nonpolar, hydrophobic moiety. Its presence decreases solubility in highly polar solvents like water but promotes solubility in aromatic and nonpolar organic solvents.[1][2]
- **tert-Butyl Group (-C(CH₃)₃):** This bulky, hydrophobic alkyl group further increases the nonpolar character of the molecule, reinforcing its solubility in nonpolar solvents.[3]
- **Ethylamine Backbone:** The short alkyl chain has a minor influence compared to the larger phenyl and tert-butyl groups.

General Solubility Principles for Amines:

Amines are generally soluble in organic solvents.[3][4] Aliphatic amines tend to be soluble in polar organic solvents[5]. Aromatic amines, while having diminished water solubility due to the hydrophobic nature of the aryl group, retain their solubility in other organic solvents[1][2]. The principle of "like dissolves like" is paramount; the aromatic and alkyl components of **1-(4-tert-butylphenyl)ethanamine** suggest good solubility in solvents with similar characteristics[6].

Based on these structural features, a qualitative solubility profile can be predicted.

Quantitative Data Summary

As no experimentally determined quantitative data was found in the cited literature, this table summarizes the predicted qualitative solubility of **1-(4-tert-butylphenyl)ethanamine** in a range of common organic solvents at ambient temperature and pressure. This serves as a guideline for solvent selection in experimental work.

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Methanol	Soluble	The alcohol can hydrogen bond with the amine group. A related compound was recrystallized from methanol, indicating solubility.[7]
Ethanol	Soluble	Similar to methanol, ethanol can engage in hydrogen bonding.	
Polar Aprotic	Acetone	Soluble	The ketone's polarity can interact with the amine group, though primary amines may react with ketones.[1]
Tetrahydrofuran (THF)	Soluble	A common ether solvent for organic reactions involving amines.[2]	
Acetonitrile	Soluble	A polar aprotic solvent capable of dissolving a wide range of organic compounds.	
Dichloromethane (DCM)	Very Soluble	A versatile solvent for many organic compounds, including amines.	

Aromatic	Toluene	Very Soluble	The aromatic ring of toluene has favorable interactions with the phenyl ring of the solute ("like dissolves like"). ^[6]
Benzene	Very Soluble	Similar to toluene, favorable aromatic interactions are expected. Amines are generally soluble in benzene. ^{[3][4]}	
Nonpolar Aliphatic	Hexane	Soluble to Sparingly Soluble	The large hydrophobic tert-butylphenyl group should promote solubility, though the polar amine group may limit miscibility with very nonpolar alkanes.
Diethyl Ether	Soluble	A common, less polar solvent in which amines are generally soluble. ^{[2][3]}	

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.^{[8][9]}

4.1 Principle

An excess amount of the solid or liquid **1-(4-tert-butylphenyl)ethanamine** is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for

a sufficient duration to allow the system to reach thermodynamic equilibrium, creating a saturated solution. The undissolved portion is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^{[8][10]}

4.2 Materials and Equipment

- **1-(4-tert-butylphenyl)ethanamine** (high purity)
- Organic solvents (HPLC grade)
- Glass vials or flasks with PTFE-lined screw caps
- Orbital shaker or thermomixer with temperature control
- Analytical balance (4-decimal place)
- Centrifuge
- Syringe filters (e.g., 0.22 μm or 0.45 μm , solvent-compatible)
- Volumetric flasks and pipettes
- HPLC system with a UV detector and a suitable column (e.g., C18)

4.3 Procedure

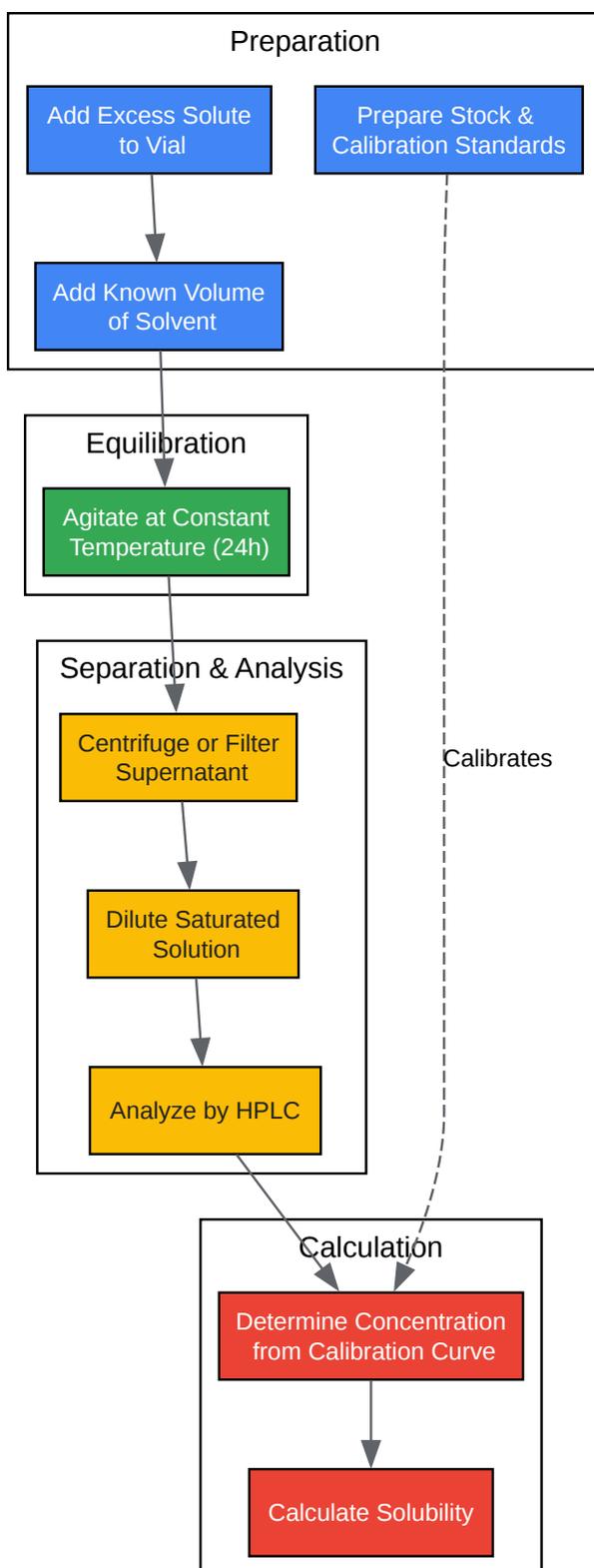
- Preparation of Stock Solution for Calibration: Accurately weigh a known amount of **1-(4-tert-butylphenyl)ethanamine** and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
- Calibration Curve Generation: Prepare a series of at least five standard solutions by serial dilution of the stock solution. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.^{[11][12]}
- Sample Preparation: Add an excess amount of **1-(4-tert-butylphenyl)ethanamine** to a pre-weighed vial. The presence of undissolved material at the end of the experiment is crucial to

ensure saturation has been reached.[13]

- Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
- Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 18-24 hours) to ensure equilibrium is achieved.[9][13]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials or filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).[8][12]
- Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear, saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
- Quantification: Analyze the diluted sample by HPLC. Use the peak area from the chromatogram and the calibration curve to determine the concentration of the diluted sample.[11][14]
- Solubility Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of **1-(4-tert-butylphenyl)ethanamine** in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow



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